molecular formula C20H16BrN3O5S B3639476 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-nitrophenyl)acetamide

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-nitrophenyl)acetamide

Cat. No.: B3639476
M. Wt: 490.3 g/mol
InChI Key: PSADHHFXJHEICX-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-nitrophenyl)acetamide is a complex organic compound that features a benzenesulfonyl group, a brominated aniline, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Benzenesulfonyl Group: This can be achieved by reacting benzenesulfonyl chloride with an appropriate aniline derivative under basic conditions.

    Bromination: The aniline derivative is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Nitration: The nitrophenyl group is introduced through nitration of an aromatic compound using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the brominated aniline derivative with the nitrophenyl acetamide under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:

    Optimization of Reaction Conditions: To ensure high yield and purity, reaction conditions such as temperature, solvent, and reaction time would be optimized.

    Purification: Techniques like recrystallization, chromatography, and distillation would be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used, such as methoxy derivatives if methanol is used.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of sulfonyl and nitro groups on biological systems.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-nitrophenyl)acetamide depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or activating their function.

    Materials Science: The compound’s properties, such as electronic or photonic behavior, are influenced by its molecular structure.

    Biological Studies: It may affect cellular pathways by interacting with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(3-nitrophenyl)acetamide
  • 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(3-nitrophenyl)acetamide
  • 2-[N-(benzenesulfonyl)-4-iodoanilino]-N-(3-nitrophenyl)acetamide

Uniqueness

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-nitrophenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s size and electronegativity can affect the compound’s chemical and physical properties, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O5S/c21-15-9-11-17(12-10-15)23(30(28,29)19-7-2-1-3-8-19)14-20(25)22-16-5-4-6-18(13-16)24(26)27/h1-13H,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSADHHFXJHEICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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